Cas no 902521-00-0 (2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-3-(Benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzenesulfonyl group and a chloro-substituted quinoline core, which may contribute to its biological activity, particularly in targeting specific enzymatic pathways. The compound's acetamide linkage enhances its stability and bioavailability. Its well-defined molecular architecture allows for precise interactions in biochemical studies, making it a valuable intermediate for drug development. Researchers may explore its utility in designing inhibitors for disease-related proteins. The compound's purity and structural specificity support reproducible experimental outcomes in investigative applications.
2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide structure
902521-00-0 structure
商品名:2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
CAS番号:902521-00-0
MF:C23H17ClN2O4S
メガワット:452.910083532333
CID:6603147
PubChem ID:20869225

2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
    • 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-phenylacetamide
    • 902521-00-0
    • 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
    • VU0626343-1
    • F3407-1998
    • 2-(6-chloro-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-phenylacetamide
    • AKOS001821646
    • インチ: 1S/C23H17ClN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27)
    • InChIKey: COSQDHKGDJFVKS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=C(Cl)C=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1

計算された属性

  • せいみつぶんしりょう: 452.0597559g/mol
  • どういたいしつりょう: 452.0597559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 810
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-1998-5mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1998-75mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
75mg
$208.0 2023-09-10
Life Chemicals
F3407-1998-10mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-1998-2μmol
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1998-4mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1998-40mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
40mg
$140.0 2023-09-10
Life Chemicals
F3407-1998-1mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1998-5μmol
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1998-20μmol
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1998-15mg
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902521-00-0
15mg
$89.0 2023-09-10

2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 関連文献

2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamideに関する追加情報

Introduction to 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide (CAS No. 902521-00-0)

The compound 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, identified by its CAS number 902521-00-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in therapeutic interventions. The presence of multiple pharmacophoric moieties, including a benzenesulfonyl group, a chloro substituent, and an acetamide moiety, positions this compound as a promising candidate for further investigation in drug discovery.

Recent studies have highlighted the importance of quinoline derivatives in the development of novel pharmaceuticals. Quinolines, and their derivatives, are well-documented for their broad spectrum of biological activities. Specifically, the 1,4-dihydroquinoline scaffold is frequently employed in medicinal chemistry due to its ability to modulate various biological pathways. In the case of 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, the structural arrangement of these functional groups suggests potential interactions with biological targets that could lead to therapeutic benefits.

The benzenesulfonyl group is a key pharmacophore in this compound, known for its ability to enhance binding affinity and selectivity towards certain enzymes and receptors. This moiety has been extensively studied in the context of inhibiting proteases and kinases, which are often implicated in various diseases. The chloro substituent at the 6-position of the quinoline ring further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets. Additionally, the acetamide group provides a hydrogen bond acceptor site, which is crucial for optimizing binding interactions within biological systems.

Current research in medicinal chemistry emphasizes the need for molecules with multifunctional properties. The combination of these structural elements in 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide makes it a versatile candidate for exploring new therapeutic strategies. For instance, studies have shown that quinoline derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound may enhance its efficacy against these conditions by targeting key pathological pathways.

Advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques have been instrumental in predicting the binding modes and affinity of 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide to various biological targets. These simulations have provided valuable insights into how modifications at different positions can optimize pharmacological activity. For example, the interaction between the benzenesulfonyl group and specific amino acid residues in protein targets has been elucidated through computational studies, suggesting potential therapeutic applications.

In vitro studies have begun to explore the biological activity of this compound. Preliminary results indicate that it exhibits inhibitory effects on certain enzymes relevant to inflammatory diseases. The ability of 2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide to modulate these enzymatic pathways suggests its potential as a lead compound for further development. Additionally, its stability under various conditions makes it a suitable candidate for formulation into therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the quinoline core structure. These methods allow for precise functionalization at desired positions, enabling the creation of analogs with tailored properties.

Future directions in research may focus on exploring derivatives of this compound to enhance its pharmacological profile. By modifying specific functional groups or introducing new ones, researchers can generate libraries of compounds for high-throughput screening. This approach has been successful in identifying novel drug candidates with improved efficacy and reduced side effects. The structural diversity offered by compounds like 2-3-(benzenesulfonyl)-6-chloro-4-oxyoqinolinqinolinqinolindihydroquinolinqinolinqinolindihydroquinolinqinolinqinolindihydroquinolinqinolinqinolindihydroquinolinqinolinqinolindihydroquinolinqinolindihydroquinolinqinolindihydroquinolinqinolindihydroquinolin

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